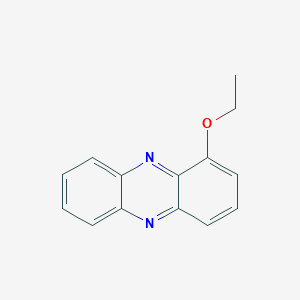

1-Ethoxyphenazine

CAS No.:

Cat. No.: VC16382637

Molecular Formula: C14H12N2O

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12N2O |

|---|---|

| Molecular Weight | 224.26 g/mol |

| IUPAC Name | 1-ethoxyphenazine |

| Standard InChI | InChI=1S/C14H12N2O/c1-2-17-13-9-5-8-12-14(13)16-11-7-4-3-6-10(11)15-12/h3-9H,2H2,1H3 |

| Standard InChI Key | ZNELEQPCAHGCJH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=CC2=NC3=CC=CC=C3N=C21 |

Introduction

Structural and Chemical Properties of 1-Ethoxyphenazine

Molecular Architecture

Phenazines consist of a tricyclic aromatic system with two benzene rings fused to a central pyrazine ring. In 1-ethoxyphenazine, an ethoxy (-OCH₂CH₃) group substitutes the hydrogen at position 1 of the phenazine core. This substitution introduces steric and electronic modifications that influence reactivity and solubility. Compared to its methoxy analog (1-methoxyphenazine), the ethoxy group’s larger alkyl chain may enhance lipophilicity, as evidenced by the higher LogP value of 3.10 in 1-methoxy-4-methylphenazine .

Physicochemical Characteristics

While experimental data for 1-ethoxyphenazine are unavailable, extrapolations from structurally similar compounds suggest:

-

Molecular Formula: Likely C₁₄H₁₂N₂O, analogous to 1-methoxy-4-methylphenazine .

-

Density: ~1.2 g/cm³, consistent with methoxy-substituted phenazines .

-

Boiling Point: Estimated >400°C, based on the 408.3°C observed in 1-methoxy-4-methylphenazine .

-

Solubility: Enhanced organic solvent solubility compared to hydroxylated phenazines due to the ethoxy group’s hydrophobicity.

Table 1: Comparative Properties of Phenazine Derivatives

*Hypothetical data based on structural analogs.

Synthetic Routes to 1-Ethoxyphenazine

Oxidative Coupling Strategies

The synthesis of ethoxy-substituted phenazines may adapt methods used for methoxy derivatives. For example, the patent CN102838553A outlines a four-step route for 1-methoxyl-5-methyl phenazine methosulfate using o-vanillin as a starting material. Adapting this approach for 1-ethoxyphenazine would involve:

-

Ethoxylation: Substituting methanol with ethanol in the alkoxylation step to introduce the ethoxy group.

-

Oxidation: Employing iodobenzene diacetate as a non-toxic oxidant to form the quinone intermediate .

-

Coupling: Reacting the quinone with o-phenylenediamine in methylene chloride to assemble the phenazine core .

-

Sulfonation: Introducing the methosulfate group via reaction with methyl sulfate.

Challenges in Synthesis

-

Regioselectivity: Ensuring ethoxy substitution at position 1 requires precise control over reaction conditions.

-

Purification: Ethoxy groups may increase solubility challenges, necessitating advanced chromatographic techniques .

Functional Applications of 1-Ethoxyphenazine

Biochemical Assays

1-Methoxyphenazine methosulfate serves as a hydrogen carrier in glucose-6-phosphate dehydrogenase (G6PD) deficiency screening . The ethoxy analog could exhibit similar redox properties, with potential advantages:

-

Stability: Methoxy derivatives demonstrate sunlight resistance , which ethoxy groups may enhance due to increased electron-donating capacity.

-

Solubility: The ethoxy group’s hydrophobicity might improve compatibility with non-aqueous assay components.

Antimicrobial Activity

Phenazine-1-carboxylic acid shows potent antifungal activity against phytopathogens like Truncatella angustata . Ethoxy substitution could modulate this activity by altering membrane permeability or target binding. For instance, the LogP of 1-ethoxyphenazine (~3.5) suggests better lipid bilayer penetration than carboxylic acid derivatives (LogP 1.75) .

Material Science

Phenazines are explored as organic semiconductors. The ethoxy group’s electron-donating effects could tune the HOMO-LUMO gap, enhancing charge transport properties.

Spectroscopic and Analytical Profiling

UV-Vis Spectroscopy

Methoxy-phenazines exhibit λₘₐₐ at ~260 nm . Ethoxy substitution may redshift this peak due to extended conjugation.

Mass Spectrometry

The exact mass of 1-ethoxyphenazine is predicted at 224.09500 Da (similar to 1-methoxy-4-methylphenazine ), with fragmentation patterns dominated by loss of the ethoxy group (-46 Da).

Future Research Directions

-

Synthesis Optimization: Developing regioselective methods for ethoxy introduction.

-

Biological Screening: Evaluating antifungal and antibacterial efficacy against resistant strains.

-

Electrochemical Studies: Characterizing redox potentials for energy storage applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume